5-Nitro-1H-benzimidazole-6-carboxylic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-1H-benzimidazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-8(13)4-1-5-6(10-3-9-5)2-7(4)11(14)15/h1-3H,(H,9,10)(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHISOTCWJMFPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC2=C1N=CN2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Nitro 1h Benzimidazole 6 Carboxylic Acid and Its Analogs
Conventional Synthetic Routes to Benzimidazole (B57391) Carboxylic Acids
Traditional methods for synthesizing the benzimidazole core typically involve the condensation of an o-phenylenediamine (B120857) precursor with a carboxylic acid or its derivative. nih.gov These methods, while foundational, often require high temperatures, strong acidic conditions, and extended reaction times. tandfonline.comresearchgate.net
One of the most common and direct routes to 2-substituted benzimidazoles is the condensation and subsequent cyclization of substituted o-phenylenediamines with carboxylic acids or their derivatives (such as esters, anhydrides, or nitriles). nih.govtandfonline.com This reaction typically requires heating in the presence of a strong acid, which acts as both a catalyst and a dehydrating agent. dergipark.org.trorientjchem.org
For instance, the synthesis of 5-nitro-benzimidazole derivatives can be achieved by reacting 4-nitro-o-phenylenediamine (B140028) with various carboxylic acids. A conventional approach involves heating a mixture of 4-nitro-o-phenylenediamine and a selected carboxylic acid (e.g., phenoxyacetic acids) in 6N hydrochloric acid at 100°C for 3-4 hours. tandfonline.com Similarly, 5(6)-nitro-benzimidazole can be prepared by heating 4-nitro-1,2-phenylenediamine with formic acid in the presence of 10% hydrochloric acid. prepchem.com The reaction mixture is typically worked up by neutralization with a base, such as aqueous ammonia, to precipitate the product. tandfonline.com
| Reactant 1 | Reactant 2 | Conditions | Product | Reference |
|---|---|---|---|---|
| 4-nitro-o-phenylenediamine | Substituted phenoxyacetic acids | 6N HCl, 100°C, 3-4 h | 5-nitro-2-aryl substituted-1H-benzimidazoles | tandfonline.com |
| 4-nitro-1,2-phenylenediamine | Formic acid | 10% HCl, 80°C, 3 h | 5(6)-nitro-benzimidazole | prepchem.com |
An alternative pathway involves the condensation of o-phenylenediamines with aromatic aldehydes. This reaction proceeds in two steps: the initial formation of a Schiff base, followed by an oxidative cyclodehydrogenation to form the benzimidazole ring. orientjchem.org This method necessitates the use of an oxidizing agent to facilitate the final cyclization step. dergipark.org.trsemanticscholar.org A variety of oxidants have been employed, including sodium metabisulfite, nitrobenzene, and benzoquinone. dergipark.org.trscholarsresearchlibrary.com The reaction is often carried out under acidic conditions. orientjchem.org The choice of aldehyde determines the substituent at the 2-position of the resulting benzimidazole.
The Phillips-Ladenburg synthesis is a classical and widely utilized method for preparing benzimidazoles. It specifically refers to the condensation of o-phenylenediamines with carboxylic acids, typically by heating them in the presence of a dilute mineral acid like 4N hydrochloric acid. researchgate.netcolab.wsresearchgate.net This reaction is generally effective for aliphatic carboxylic acids, but condensations with aromatic acids may require higher temperatures (above 180°C) in sealed vessels to achieve feasible results. colab.ws
Over the years, numerous variants of this method have been developed to improve yields and broaden the substrate scope. These modifications often involve using different acid catalysts, such as polyphosphoric acid or p-toluenesulfonic acid, or employing higher temperatures. dergipark.org.trijariie.com Despite its limitations, such as the often-harsh conditions, the Phillips-Ladenburg reaction remains a fundamental approach in benzimidazole synthesis. researchgate.netrsc.org
Advanced Synthetic Approaches
To overcome the drawbacks of conventional methods, such as long reaction times, harsh conditions, and unsatisfactory yields, advanced synthetic approaches have been developed. tandfonline.com These modern techniques focus on improving efficiency, yield, and environmental friendliness.
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. jocpr.com In the synthesis of benzimidazole derivatives, microwave irradiation significantly reduces reaction times from hours to minutes and often leads to higher product yields compared to conventional heating. asianpubs.orgasianpubs.org
This technique has been successfully applied to the synthesis of 5-nitro-2-aryl substituted-1H-benzimidazole libraries. The cyclo-condensation of 4-nitro-o-phenylenediamine with various phenoxyacetic acids in the presence of an HCl catalyst under microwave irradiation is completed in just 2.5–3.5 minutes, affording good to excellent yields. tandfonline.com The rapid and efficient heating provided by microwaves minimizes the decomposition of reagents and leads to cleaner products with simpler purification procedures. tandfonline.comasianpubs.org
| Method | Reaction Time | Yield | Key Advantages |
|---|---|---|---|
| Conventional Heating | 3–4 hours | Good | Established, simple setup |
| Microwave Irradiation | 2.5–3.5 minutes | Good to Excellent | Drastically reduced reaction time, high efficiency, simple purification |
The use of various catalysts offers a milder and more efficient alternative to strong acids for the synthesis of benzimidazoles. These catalysts facilitate the condensation and cyclization under more benign conditions.
Ammonium (B1175870) Chloride (NH₄Cl): Ammonium chloride serves as an effective, inexpensive, and environmentally benign catalyst for the condensation of o-phenylenediamine with both aromatic acids and carbonyl compounds. researchgate.netijariie.comorientjchem.org The reaction between o-phenylenediamine and various aromatic acids proceeds with satisfactory yields when heated at 80-90°C in the presence of ammonium chloride. semanticscholar.orgijariie.com
Boric Acid (B(OH)₃): Boric acid is an efficient and mild catalyst for the synthesis of 2-substituted benzimidazoles from o-phenylenediamine and aldehydes. researchgate.netdocumentsdelivered.com This method is notable for its eco-friendly nature, as the reaction can be conducted in aqueous media at room temperature, offering high yields and a simple operational procedure. researchgate.netbohrium.com
Boron Trifluoride Etherate (BF₃·OEt₂): BF₃·OEt₂ is a versatile Lewis acid that effectively catalyzes the synthesis of benzimidazole derivatives from o-phenylenediamines and aldehydes. researchgate.net This method is highly efficient under solvent-free conditions and is applicable to a wide range of aromatic, unsaturated, and aliphatic aldehydes, producing very good yields. researchgate.netscirp.org
Lanthanum Chloride (LaCl₃): Lanthanum chloride has been employed as a novel and efficient catalyst for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamines and a variety of aldehydes. researchgate.netnih.gov The reactions are typically carried out under mild conditions, such as at room temperature in acetonitrile, providing good yields. nih.gov Lanthanum (III) chloride is valued for being easy to handle, inexpensive, and moisture-stable. researchgate.net
| Catalyst | Reactants | Typical Conditions | Key Features | Reference |
|---|---|---|---|---|
| Ammonium Chloride | o-phenylenediamine, aromatic acids/aldehydes | 80-90°C | Effective, inexpensive, green | semanticscholar.orgijariie.com |
| Boric Acid | o-phenylenediamine, aldehydes | Aqueous media, room temperature | Eco-friendly, mild conditions, high yields | researchgate.netresearchgate.net |
| BF₃·OEt₂ | o-phenylenediamine, aldehydes | Solvent-free | High efficiency, broad aldehyde scope | researchgate.netscirp.org |
| Lanthanum Chloride | o-phenylenediamine, aldehydes | Acetonitrile, room temperature | Novel, efficient, mild conditions | researchgate.netnih.gov |
Oxidation Routes from Hydroxymethyl Intermediates
While specific experimental data for the oxidation of (5-nitro-1H-benzo[d]imidazol-6-yl)methanol is not extensively detailed in readily available literature, analogous transformations in similar heterocyclic systems provide insight into effective reagents and conditions. For instance, the oxidation of hydroxymethyl groups on imidazole (B134444) rings to their corresponding carboxylic acids has been successfully carried out. A common method involves the use of strong oxidizing agents. One such documented procedure for a related nitroimidazole derivative utilizes a mixture of nitric acid and sulfuric acid. This powerful oxidizing system is capable of converting the primary alcohol to a carboxylic acid.
The general approach involves the careful addition of the hydroxymethyl benzimidazole intermediate to a cooled solution of the oxidizing acids. The reaction temperature is a critical parameter that must be controlled to prevent over-oxidation and decomposition of the sensitive nitro-substituted aromatic ring. The reaction progress is typically monitored by chromatographic techniques such as Thin Layer Chromatography (TLC). Upon completion, the product is isolated by quenching the reaction mixture with ice, followed by filtration and purification.
The selection of the oxidizing agent and reaction conditions is crucial for achieving a high yield and purity of 5-Nitro-1H-benzimidazole-6-carboxylic acid. The reactivity of the benzimidazole ring and the presence of the deactivating nitro group must be taken into account when designing the oxidation step.
Table 1: Potential Oxidizing Agents for the Conversion of (5-nitro-1H-benzo[d]imidazol-6-yl)methanol
| Oxidizing Agent | Typical Reaction Conditions | Potential Advantages | Potential Challenges |
| Nitric Acid / Sulfuric Acid | Low temperature, controlled addition | Strong oxidizing power | Risk of side reactions and decomposition |
| Potassium Permanganate (B83412) (KMnO4) | Basic or neutral pH, controlled temperature | Readily available and potent | Can be aggressive, potential for over-oxidation |
| Jones Reagent (CrO3/H2SO4/acetone) | Acetone solvent, low temperature | Efficient for primary alcohols | Chromium waste is environmentally hazardous |
| PCC/PDC | Dichloromethane solvent | Milder conditions | Stoichiometric amounts of chromium reagents required |
Regioselectivity and Yield Optimization in Synthetic Pathways
The synthesis of this compound necessitates careful control over regioselectivity, particularly during the nitration step. The position of the nitro group on the benzimidazole ring significantly influences the compound's properties. The nitration of a 1H-benzimidazole-6-carboxylic acid precursor is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents on the benzene (B151609) ring, namely the fused imidazole and the carboxylic acid group, will determine the position of the incoming nitro group.
The imidazole ring is generally considered to be activating, while the carboxylic acid group is deactivating and meta-directing. However, the protonation of the imidazole ring under strongly acidic nitrating conditions can alter its directing effect. The interplay of these electronic effects, along with steric hindrance, governs the regiochemical outcome. Quantum chemical calculations can be employed to predict the most likely site of nitration by evaluating the electron density at different positions on the aromatic ring.
Optimizing the yield of this compound involves a systematic approach to refining reaction conditions. Several factors can be manipulated to enhance the efficiency of the synthesis.
Microwave-Assisted Synthesis: One effective strategy for improving yields and reducing reaction times in benzimidazole synthesis is the use of microwave irradiation. organic-chemistry.org Compared to conventional heating methods, microwave-assisted synthesis often leads to faster reaction rates and higher product yields. This technique can be particularly beneficial for the condensation reaction between an o-phenylenediamine precursor and a suitable carboxylic acid or aldehyde to form the benzimidazole core.
Catalyst Selection: The choice of catalyst for the cyclization step is critical. Various catalysts, including protic and Lewis acids, have been employed to facilitate the formation of the benzimidazole ring. The optimization of the catalyst type and loading can significantly impact the reaction yield and purity of the product.
Solvent and Temperature: The reaction solvent and temperature are key parameters that need to be optimized for each synthetic step. The solubility of reactants and intermediates, as well as the reaction kinetics, are highly dependent on the solvent system. Temperature control is crucial to minimize side reactions and decomposition, especially when dealing with thermally sensitive nitro compounds.
Purification Techniques: The final yield and purity of this compound are also dependent on the efficiency of the purification process. Techniques such as recrystallization, column chromatography, and acid-base extraction are commonly used to isolate the desired product from unreacted starting materials and byproducts.
Table 2: Factors Influencing Yield in the Synthesis of this compound
| Parameter | Influence on Yield | Optimization Strategy |
| Reaction Time | Can lead to higher conversion but also potential for side reactions and decomposition. | Monitor reaction progress using TLC or HPLC to determine the optimal time. |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can increase rate but may also promote byproduct formation. | Conduct reactions at various temperatures to find the optimal balance between rate and selectivity. |
| Catalyst | The type and amount of catalyst can significantly affect the rate of the cyclization reaction. | Screen a variety of acid or metal-based catalysts and optimize the catalyst loading. |
| Reactant Stoichiometry | The molar ratio of the reactants can impact the conversion of the limiting reagent. | Vary the stoichiometry of the reactants to maximize the conversion of the more expensive or complex starting material. |
| Solvent | The polarity and boiling point of the solvent can influence reactant solubility and reaction kinetics. | Test a range of solvents to identify the one that provides the best combination of solubility and reactivity. |
| pH | The acidity or basicity of the reaction medium can affect the reactivity of functional groups and the stability of the product. | Control and optimize the pH, particularly during the cyclization and workup steps. |
Advanced Structural Characterization and Elucidation of 5 Nitro 1h Benzimidazole 6 Carboxylic Acid Derivatives
Spectroscopic Analysis for Structural Confirmation
Spectroscopic methodologies are fundamental in elucidating the molecular structure of novel benzimidazole (B57391) derivatives. Each technique offers unique insights into the connectivity and chemical environment of the atoms within the molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 5-Nitro-1H-benzimidazole-6-carboxylic acid derivatives, providing detailed information about the hydrogen and carbon framework.
¹H NMR: The proton NMR spectra of benzimidazole derivatives typically exhibit characteristic signals for the aromatic protons and the N-H proton of the imidazole (B134444) ring. For derivatives of 5-nitrobenzimidazole, the N-H proton signal often appears as a broad singlet in the downfield region, around 13.1 ppm, when measured in DMSO-d₆. chemicalbook.com The aromatic protons on the benzimidazole core resonate at distinct chemical shifts due to the electronic effects of the nitro and carboxylic acid groups. For instance, in 5-nitrobenzimidazole, the proton at the C4 position appears as a singlet at approximately 8.59 ppm, the proton at C7 resonates around 7.80 ppm, and the proton at C6 is observed near 8.13 ppm. chemicalbook.com The introduction of a carboxylic acid group at the 6-position would further influence the chemical shifts of the adjacent aromatic protons.
¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms within the molecule. In N-substituted 6-nitro-1H-benzimidazole derivatives, the aromatic carbons (CAr) typically resonate in the range of δ 101.5–171.5 ppm, while the imine carbon (C=N) of the imidazole ring appears between δ 145.0–164.0 ppm. rsc.org For the parent 1H-Benzimidazole-5-carboxylic acid, characteristic peaks are observed, and similar patterns, with shifts influenced by the nitro group, would be expected for this compound. chemicalbook.com
| Proton (¹H) | Typical Chemical Shift (δ, ppm) in 5-Nitrobenzimidazole Derivatives |
| N-H | ~13.1 (broad singlet) |
| Aromatic C-H | 7.8 - 8.6 |
| Carbon (¹³C) | Typical Chemical Shift (δ, ppm) in 6-Nitro-1H-benzimidazole Derivatives |
| Aromatic C | 101.5 - 171.5 |
| C=N | 145.0 - 164.0 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns.
For this compound, the molecular ion peak (M+) would be expected, although it may be weak in some ionization modes. miamioh.edu Common fragmentation patterns for carboxylic acids include the loss of an OH radical (M-17) and the loss of a COOH group (M-45). libretexts.org Aromatic nitro compounds also exhibit characteristic fragmentation, often involving the loss of NO₂ (M-46) and NO (M-30). miamioh.edu
In studies of 5(6)-nitro-1H-benzimidazole derivatives, ESI-MS has been used to confirm the mass of the synthesized compounds, often observing the [M+1] peak. researchgate.net For example, 2-(3-Methylbenzyl)-5(6)-nitro-1H-benzimidazole showed an [M+1] peak at m/z 268. researchgate.net Similarly, LC-MS has been employed to confirm the calculated molecular mass of various N-substituted 6-nitro-1H-benzimidazole derivatives. nih.gov
| Technique | Application in Analysis of 5-Nitro-1H-benzimidazole Derivatives |
| LC-MS | Confirmation of molecular weight. |
| ESI-MS | Determination of molecular mass, often observing [M+H]⁺ ions. |
| GC-MS | Analysis of volatile derivatives and their fragmentation patterns. |
FTIR spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the FTIR spectrum would be expected to show several key absorption bands.
The N-H stretching vibration of the imidazole ring typically appears as a broad band in the region of 3100-3400 cm⁻¹. researchgate.netnih.gov The presence of the nitro group is confirmed by strong asymmetric and symmetric stretching vibrations, which are generally observed around 1515-1535 cm⁻¹ and 1320-1345 cm⁻¹, respectively. researchgate.nettandfonline.com The C=N stretching of the imidazole ring is found in the 1620-1630 cm⁻¹ region. researchgate.net The carboxylic acid group will exhibit a characteristic broad O-H stretch from approximately 2500 to 3500 cm⁻¹ and a strong C=O stretch between 1680 and 1710 cm⁻¹ for aromatic carboxylic acids due to conjugation. academie-sciences.fr Additionally, C-O stretching and O-H bending vibrations from the carboxylic acid would also be present. academie-sciences.fr
| Functional Group | Typical Vibrational Frequency (cm⁻¹) in 5-Nitrobenzimidazole Derivatives |
| N-H Stretch | 3100 - 3400 (broad) |
| NO₂ Asymmetric Stretch | 1515 - 1535 |
| NO₂ Symmetric Stretch | 1320 - 1345 |
| C=N Stretch | 1620 - 1630 |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 |
| O-H Stretch (Carboxylic Acid) | 2500 - 3500 (broad) |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound are expected to exhibit strong absorption in the UV region. The spectrum is characterized by absorption bands corresponding to π→π* and n→π* transitions.
Nitroaromatic compounds typically display characteristic absorption bands in their UV-Vis spectra. researchgate.net The presence of the benzimidazole ring system, the nitro group, and the carboxylic acid group, all conjugated, will influence the position and intensity of the absorption maxima (λmax). In different solvents, shifts in these absorption bands (solvatochromism) can be observed, providing insight into the nature of the electronic transitions. academie-sciences.fr For instance, the UV-Vis spectra of azo dyes derived from benzoic acid show absorption bands in the 350–550 nm range, indicating the extent of conjugation in such systems. academie-sciences.fr
X-ray Crystallography and Solid-State Structural Investigations
In the crystal packing of such compounds, intermolecular hydrogen bonds involving the N-H group of the imidazole ring and the nitro group are common. researchgate.net For the title compound, the carboxylic acid group would also be expected to participate in extensive hydrogen bonding, potentially forming dimers or extended networks. academie-sciences.fr Pi-pi stacking interactions between the aromatic rings of adjacent molecules are also a common feature that contributes to the stability of the crystal structure. researchgate.net
Molecular Conformation and Dihedral Angle Analysis
The conformation of 5-nitro-1H-benzimidazole derivatives is largely dictated by the planar benzimidazole ring system. In analogous structures, this fused ring system shows minimal deviation from planarity. For instance, in the case of 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate, the benzimidazole molecule is reported to be planar, with only a minor deviation observed for the oxygen atoms of the nitro group. nih.gov
The orientation of the nitro and carboxylic acid substituents relative to the benzimidazole plane is of critical importance. The dihedral angle between the nitro group and the benzimidazole ring in related compounds is typically small, indicating a nearly coplanar arrangement. This coplanarity suggests a degree of electronic conjugation between the nitro group and the aromatic system.
Table 1: Representative Dihedral Angles in Related Benzimidazole Derivatives
| Compound | Groups Involved | Dihedral Angle (°) |
| 2-Methyl-5-nitro-1H-benzimidazol-6-amine | Benzimidazole ring and Nitro group | Near coplanar |
Note: This table is illustrative and based on general findings for related structures, not direct data for this compound.
Intermolecular Interactions: Hydrogen Bonding Networks and Crystal Packing
The crystal packing of this compound is expected to be dominated by a network of intermolecular hydrogen bonds. The presence of the carboxylic acid group, with its hydroxyl and carbonyl moieties, alongside the nitro group and the N-H group of the imidazole ring, provides multiple sites for hydrogen bond donation and acceptance.
In the crystal structure of 2-methyl-5-nitro-1H-benzimidazol-6-amine dihydrate, extensive intermolecular O—H···O and N—H···O hydrogen bonds are observed, linking the molecules and uncoordinated water molecules into a three-dimensional network. nih.gov It is highly probable that this compound would form similar, if not more extensive, hydrogen bonding networks. The carboxylic acid group is a particularly strong hydrogen bond donor and acceptor, likely leading to the formation of dimers through hydrogen bonding between the carboxylic acid groups of two molecules.
Table 2: Potential Intermolecular Interactions in this compound
| Interaction Type | Donor | Acceptor |
| Hydrogen Bonding | Imidazole N-H | Carboxylic acid O, Nitro O |
| Hydrogen Bonding | Carboxylic acid O-H | Carboxylic acid O, Nitro O |
| π–π Stacking | Benzimidazole Ring | Benzimidazole Ring |
Chromatographic Purity Assessment and Characterization (TLC)
Thin-layer chromatography (TLC) is a widely utilized analytical technique for the assessment of purity and for monitoring the progress of reactions involving benzimidazole derivatives. For this compound and its derivatives, TLC offers a rapid and effective method for qualitative analysis.
The choice of the mobile phase is critical for achieving good separation of the target compound from any impurities or starting materials. A variety of solvent systems can be employed, typically consisting of a mixture of a non-polar solvent (such as hexane (B92381) or toluene) and a more polar solvent (like ethyl acetate (B1210297) or methanol). The polarity of the mobile phase is adjusted to obtain an optimal retention factor (Rf) value for the compound of interest, which is ideally between 0.3 and 0.7 for accurate assessment.
Visualization of the spots on the TLC plate is typically achieved under UV light, as the benzimidazole ring is UV active. Alternatively, staining with a suitable reagent, such as iodine vapor or potassium permanganate (B83412) solution, can be used. The presence of a single spot under various mobile phase conditions is a strong indicator of the purity of the compound. The Rf value is a characteristic property of a compound in a given TLC system and can be used for its identification.
Table 3: Illustrative TLC Data for Benzimidazole Derivatives
| Compound | Mobile Phase (v/v) | Rf Value |
| Generic Benzimidazole Derivative | Hexane:Ethyl Acetate (7:3) | 0.45 |
| Generic Benzimidazole Derivative | Toluene:Methanol (9:1) | 0.60 |
Note: This data is illustrative and specific Rf values for this compound would need to be determined experimentally.
Chemical Reactivity and Derivatization Strategies for 5 Nitro 1h Benzimidazole 6 Carboxylic Acid
Functional Group Transformations
The strategic manipulation of the nitro and carboxylic acid groups is fundamental to the derivatization of 5-Nitro-1H-benzimidazole-6-carboxylic acid. These transformations are crucial for altering the molecule's electronic properties, solubility, and coordination behavior.
The reduction of the aromatic nitro group to a primary amine is a pivotal transformation, as it converts a strongly electron-withdrawing group into a strongly electron-donating and activating group. masterorganicchemistry.com This reaction significantly alters the electronic nature of the benzimidazole (B57391) ring system and introduces a nucleophilic site for further derivatization. The reduction process involves a six-electron transfer, which can proceed through nitroso and hydroxylamino intermediates to yield the final amino group. nih.gov
Several methods are effective for the reduction of aromatic nitro compounds, which are applicable to this compound:
Catalytic Hydrogenation: This is a common and clean method involving the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com
Metal-Acid Systems: A classic approach involves the use of an easily oxidized metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). masterorganicchemistry.comresearchgate.net
Transfer Hydrogenation: Reagents like hydrazine (B178648) or ammonium (B1175870) formate (B1220265) can be used as a source of hydrogen in the presence of a catalyst, offering a safer alternative to gaseous hydrogen. researchgate.net
Sodium Borohydride (B1222165) Systems: While sodium borohydride (NaBH₄) alone does not typically reduce nitro groups, its reactivity can be enhanced by using it in conjunction with transition metal complexes, such as Ni(PPh₃)₄, to achieve the desired reduction. jsynthchem.com
The resulting 5-amino-1H-benzimidazole-6-carboxylic acid becomes a precursor for various other derivatives, leveraging the reactivity of the newly formed amine.
The carboxylic acid group at the 6-position is readily converted into esters and amides, which is a common strategy in medicinal chemistry to modify a molecule's pharmacokinetic properties. derpharmachemica.com These derivatives are often synthesized to enhance biological activity or to facilitate the construction of larger molecular frameworks.
Esterification: The conversion of the carboxylic acid to an ester can be accomplished through several standard methods. One effective approach is the use of a dehydrating agent like 2-methyl-6-nitrobenzoic anhydride, which facilitates the condensation between the carboxylic acid and an alcohol under mild conditions. organic-chemistry.org This method is known for its high yield and chemoselectivity. The resulting product, an ester derivative such as ethyl 5-nitro-1H-benzimidazole-6-carboxylate, serves as a key intermediate in various synthetic pathways. echemi.comchemicalbook.com
Amidation: The formation of an amide bond involves reacting the carboxylic acid with a primary or secondary amine. This reaction is typically promoted by a condensing agent, such as phosphorus oxychloride, or by first converting the carboxylic acid to a more reactive species like an acid chloride. derpharmachemica.com This strategy has been used to synthesize a wide range of amide derivatives of benzimidazole carboxylic acids, which have been explored for their antimicrobial and other biological activities. researchgate.netresearchgate.net
| Transformation | Functional Group | Typical Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| Reduction | Nitro (-NO₂) | H₂/Pd; Sn/HCl; Fe/HCl; NaBH₄/Ni(PPh₃)₄ | Amino (-NH₂) | masterorganicchemistry.comjsynthchem.com |
| Esterification | Carboxylic Acid (-COOH) | Alcohol, Acid Catalyst; 2-Methyl-6-nitrobenzoic anhydride | Ester (-COOR) | organic-chemistry.org |
| Amidation | Carboxylic Acid (-COOH) | Amine, Condensing Agent (e.g., POCl₃) | Amide (-CONHR) | derpharmachemica.com |
Electrophilic and Nucleophilic Substitution Reactions on Aromatic Rings
Conversely, the electron-deficient nature of the aromatic ring makes it more susceptible to nucleophilic aromatic substitution (SNAr). juniperpublishers.com The nitro group, in particular, strongly activates the ring for nucleophilic attack, especially at the positions ortho and para to it. In some cases, the nitro group itself can act as a leaving group in an intramolecular SNAr reaction, a process that has been observed in related 2-(2-nitrophenyl)-1H-benzimidazoles. nih.gov The imidazole (B134444) part of the molecule also exhibits specific reactivity; the N1 position is acidic while the N3 position is basic, and the C2 position is prone to nucleophilic substitution due to the influence of the two nitrogen atoms. chemicalbook.comresearchgate.net
Formation of Complex Structures and Coordination Polymers
Benzimidazole and its carboxylic acid derivatives are excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. The nitrogen atoms of the imidazole ring and the oxygen atoms of the carboxylate group provide multiple coordination sites for binding to metal ions. rsc.orgnih.gov
The deprotonated carboxylate group and the pyridine-like nitrogen atom (N3) of the benzimidazole ring are the primary sites for metal coordination. This allows benzimidazole carboxylic acids to act as versatile multidentate ligands, bridging metal centers to form complex structures. rsc.org The synthesis of these complexes is often achieved under hydrothermal or solvothermal conditions, reacting a metal salt with the benzimidazole carboxylic acid ligand. rsc.org A wide variety of transition metals and lanthanides have been used to form complexes, resulting in diverse structural and functional properties. rsc.orgnih.govnih.govrsc.org The specific coordination environment around the metal ion is influenced by factors such as the metal's preferred geometry, the reaction conditions, and the presence of any co-ligands. rsc.org
By linking metal ions, benzimidazole carboxylic acid ligands can self-assemble into extended networks, forming one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.orgrsc.org The final architecture is dictated by the coordination mode of the ligand and the geometry of the metal center. For instance, lanthanide ions have been used with 1H-benzimidazole-2-carboxylic acid to form 2D wave-like layer structures. rsc.org These layers can further interact through hydrogen bonding to create a 3D supramolecular architecture. rsc.org
In some cases, these frameworks exhibit porous structures with well-defined channels. These channels can be occupied by solvent molecules or guest species, making such materials potentially useful for applications in storage, separation, and catalysis. rsc.orgresearchgate.net The dimensionality and topology of the coordination polymer can be tuned by systematically varying the ligand structure, the metal ion, or the reaction conditions. researchgate.netresearchgate.net
| Ligand Type | Metal Ion(s) | Resulting Architecture | Key Features | Reference |
|---|---|---|---|---|
| Imidazole/Benzimidazole Carboxylic Acids | Cd(II), Cu(II), Zn(II) | 2D Grids, 3D Diamondoid Frameworks | Interpenetrating and non-interpenetrating networks | rsc.org |
| 1H-benzimidazole-2-carboxylic acid | Ln(III) (Eu, Tb, Gd, Pr, Nd) | 2D Wave-like Layers | Forms 3D supramolecular structure via H-bonding | rsc.org |
| Flexible bis(benzimidazole) | Cd(II) | 0D Metallomacrocycles, 1D Helical Chains, 3D Diamondoid Arrays | Structure controlled by ligand spacer length and anions | researchgate.net |
Theoretical and Computational Investigations of 5 Nitro 1h Benzimidazole 6 Carboxylic Acid
Quantum Mechanical Studies (e.g., Density Functional Theory (DFT) Analysis)
Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and geometric structure of molecules. For 5-Nitro-1H-benzimidazole-6-carboxylic acid, DFT studies can predict its optimized molecular geometry, vibrational frequencies, and electronic characteristics, which are fundamental to understanding its reactivity and interactions.
DFT calculations, often employing basis sets like B3LYP/6-31G(d,p) or B3LYP/6-311++G(d,p), can determine the most stable conformation of the molecule by optimizing its geometric parameters, such as bond lengths and angles. researchgate.netresearchgate.net This analysis reveals the spatial arrangement of the nitro (-NO2) and carboxylic acid (-COOH) groups on the benzimidazole (B57391) core.
A key aspect of DFT analysis is the examination of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of these orbitals and the resulting HOMO-LUMO energy gap are crucial descriptors of a molecule's chemical reactivity and kinetic stability. researchgate.netresearchgate.net A smaller energy gap generally implies higher reactivity. For benzimidazole derivatives, these calculations help in understanding their potential to engage in chemical reactions. researchgate.net
Furthermore, Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net The MEP map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.net In this compound, the oxygen atoms of the nitro and carboxyl groups are expected to be regions of high negative potential, while the hydrogen atoms of the imidazole (B134444) ring and carboxylic acid would exhibit positive potential, indicating sites prone to electrophilic and nucleophilic attacks, respectively. researchgate.net
Table 1: Predicted Quantum Chemical Parameters from DFT Analysis
| Parameter | Predicted Significance for this compound |
|---|---|
| Optimized Geometry | Provides the most stable three-dimensional structure, including bond lengths and angles of the nitro and carboxyl groups relative to the benzimidazole ring. |
| HOMO Energy | Indicates the molecule's ability to donate electrons; a higher energy value suggests a better electron donor. |
| LUMO Energy | Indicates the molecule's ability to accept electrons; a lower energy value suggests a better electron acceptor. |
| HOMO-LUMO Gap | Reflects chemical reactivity and stability; a smaller gap suggests higher reactivity. |
| Molecular Electrostatic Potential (MEP) | Maps electron density to identify sites for nucleophilic (negative regions) and electrophilic (positive regions) attack. |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. researchgate.netmdpi.com
The process involves placing the 3D structure of the ligand into the binding site of a target protein and calculating the binding affinity, often expressed as a docking score or binding energy. researchgate.net For benzimidazole derivatives, a wide array of biological targets have been explored through docking simulations, reflecting their diverse pharmacological potential. nih.govresearchgate.net Studies on related N-substituted 6-nitro-1H-benzimidazole derivatives have identified potential targets like dihydrofolate reductase (DHFR) from Staphylococcus aureus, vascular endothelial growth factor receptor 2 (VEGFR-2), and histone deacetylase 6 (HDAC6), which are relevant in antimicrobial and anticancer research. nih.govresearchgate.net
In a typical docking simulation for this compound, the molecule would be docked into the active site of a selected protein. The simulation would predict the binding mode and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the amino acid residues of the protein. nih.gov For instance, the carboxylic acid group could act as a hydrogen bond donor or acceptor, while the benzimidazole ring could engage in hydrophobic and pi-pi stacking interactions. mdpi.com The nitro group, being strongly electron-withdrawing, could also influence the electronic landscape of the molecule and its interactions within the binding pocket.
Table 2: Potential Protein Targets for Molecular Docking Studies
| Target Protein | Biological Relevance | Potential Interactions with the Compound |
|---|---|---|
| Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer | Hydrogen bonding via carboxyl and nitro groups; interactions with the benzimidazole core. nih.govresearchgate.net |
| Thymidylate Kinase (TMK) | Antimicrobial | Interactions with the heterocyclic benzimidazole system. mdpi.com |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Anticancer | Potential for hydrogen bonds and hydrophobic interactions within the ATP-binding site. researchgate.net |
| Histone Deacetylase 6 (HDAC6) | Anticancer | The carboxylic acid moiety could chelate the zinc ion in the active site. researchgate.net |
| Cyclooxygenase (COX) Enzymes | Anti-inflammatory | The acidic carboxyl group could interact with key residues in the active site, similar to other NSAIDs. nih.gov |
In Silico Prediction of Chemical Properties and Reactivity Profiles
In silico methods are valuable for predicting the physicochemical properties, pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME), and toxicity of new chemical entities before their synthesis. researchgate.netmdpi.com These predictions are crucial for assessing the drug-likeness of a compound like this compound.
Various computational models and software can estimate properties such as solubility, lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors. scispace.com These parameters are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability. rsc.org
ADMET prediction tools can simulate the compound's journey through the body. researchgate.netmdpi.com For example, they can predict gastrointestinal absorption, blood-brain barrier penetration, and potential interactions with metabolic enzymes like the Cytochrome P450 family. mdpi.com Toxicity predictions can flag potential issues such as carcinogenicity, mutagenicity, or hepatotoxicity based on the compound's structural features. mdpi.com The presence of a nitroaromatic group, for instance, is a structural alert that might be associated with toxicity, a factor that would be carefully evaluated by these predictive models. mdpi.com
Reactivity profiles can also be computationally assessed. DFT-derived parameters like the HOMO-LUMO gap and MEP maps provide insights into where the molecule is most likely to react. researchgate.net This information is useful for predicting metabolic pathways, as metabolic transformations often occur at the most reactive sites of a molecule.
Table 3: Predicted ADMET and Physicochemical Properties
| Property | Prediction Method | Significance for this compound |
|---|---|---|
| Lipophilicity (logP) | Computational algorithms (e.g., XLOGP3) scispace.com | Influences solubility, absorption, and distribution. A balanced value is typically desired for drug candidates. |
| Aqueous Solubility | In silico models | Affects absorption and formulation. The carboxylic acid group is expected to enhance solubility. |
| Gastrointestinal Absorption | Predictive models | Estimates the extent of absorption after oral administration. |
| Blood-Brain Barrier (BBB) Penetration | Computational prediction | Predicts the likelihood of the compound crossing into the central nervous system. |
| CYP450 Inhibition | In silico screening | Assesses the potential for drug-drug interactions through inhibition of metabolic enzymes. |
| Toxicity Profile | QSAR-based toxicity models mdpi.com | Predicts potential risks like mutagenicity or carcinogenicity, with the nitro group being a key feature for analysis. mdpi.com |
Computational Structure-Activity Relationship (SAR) Analysis
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. rroij.comnih.gov Computational SAR, often referred to as Quantitative Structure-Activity Relationship (QSAR), develops mathematical models that correlate molecular descriptors (numerical representations of chemical structure) with experimental activity. nih.govscirp.org
For the benzimidazole class of compounds, extensive SAR studies have been conducted. nih.govwhiterose.ac.uk These studies have shown that substitutions at various positions of the benzimidazole ring system (N-1, C-2, C-5, and C-6) significantly impact the pharmacological effect. nih.govnih.gov
In the case of this compound, a computational SAR analysis would consider the specific contributions of the nitro group at position 5 and the carboxylic acid group at position 6. The electron-withdrawing nature of the nitro group and the acidic, hydrogen-bonding capabilities of the carboxylic acid group are key descriptors. nih.gov A QSAR model could be built using a dataset of related benzimidazole derivatives with known activities against a specific target. scirp.org The model would then be used to predict the activity of this compound. nih.gov
For example, SAR studies on benzimidazole derivatives as anti-inflammatory agents have indicated that electron-withdrawing groups at the C-6 position can influence activity. nih.gov Similarly, in the context of antimicrobial agents, the presence of an acidic functionality like a carboxylic acid has been shown to modulate activity, although in some cases, it led to inactivity. whiterose.ac.uk These insights from existing SAR can be used to form hypotheses about the potential biological profile of this compound, which can then be tested and refined using computational models.
Table 4: Key Structural Features for SAR Analysis
| Structural Position | Substituent | Potential Influence on Activity |
|---|---|---|
| C-5 | Nitro (-NO2) | Strong electron-withdrawing group, can modulate electronic properties and receptor interactions. May influence toxicity. nih.gov |
| C-6 | Carboxylic Acid (-COOH) | Acidic group, potential for strong hydrogen bonding and ionic interactions. Can improve solubility but may also affect cell permeability. nih.govwhiterose.ac.uk |
| N-1 | Hydrogen (-H) | The 'NH' moiety is often considered important for the activity of many benzimidazole-based agents. nih.gov |
| C-2 | Unsubstituted | The C-2 position is a common site for substitution to modulate activity; its unsubstituted nature here is a key feature. nih.govrroij.com |
Mechanistic Insights into Biological Activities of 5 Nitro 1h Benzimidazole 6 Carboxylic Acid and Its Derivatives
Mechanisms of Antimicrobial Action
The antimicrobial properties of these compounds are diverse, targeting bacteria, fungi, and parasites through specific molecular pathways. The benzimidazole (B57391) core structure is analogous to purine, which allows it to interfere with essential cellular processes in microorganisms. whiterose.ac.uk
Benzimidazole derivatives exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.com A primary mechanism for this activity is the inhibition of crucial bacterial enzymes. One such target is Dihydrofolate Reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. nih.govrsc.org By inhibiting DHFR, these compounds disrupt DNA synthesis and repair, leading to bacterial cell death. Molecular docking studies have predicted that DHFR is a suitable target for the antimicrobial action of N-substituted 6-nitro-1H-benzimidazole derivatives. nih.govrsc.org Another proposed mechanism involves competition with purines, which results in the inhibition of bacterial protein and nucleic acid synthesis. whiterose.ac.uk Additionally, some derivatives act as inhibitors of tRNA (Guanine37-N1)-methyltransferase (TrmD), an enzyme involved in tRNA modification, which is a novel target for antibacterial agents. mdpi.com
Table 1: Antibacterial Activity of Selected Benzimidazole Derivatives
This table summarizes the Minimum Inhibitory Concentration (MIC) of potent N-substituted 6-nitro-1H-benzimidazole derivatives against various bacterial strains.
| Compound ID | Bacterial Strain | MIC (μg/mL) | Reference Drug | MIC (μg/mL) |
| 1d | Escherichia coli | 2 - 16 | Ciprofloxacin | 8 - 16 |
| 2d | Streptococcus faecalis | 2 - 16 | Ciprofloxacin | 8 - 16 |
| 3s | Staphylococcus aureus (MSSA) | 2 - 16 | Ciprofloxacin | 8 - 16 |
| 4b | Staphylococcus aureus (MRSA) | 2 - 16 | Ciprofloxacin | 8 - 16 |
| 4k | Escherichia coli | 2 - 16 | Ciprofloxacin | 8 - 16 |
Several 5-nitro-1H-benzimidazole derivatives have demonstrated significant antifungal properties, particularly against Candida species. researchgate.net For instance, certain carboxy-substituted benzimidazole-hydrazone derivatives show potency that is twofold higher than the reference drug ketoconazole against various Candida strains. researchgate.net The antifungal action of benzimidazoles is well-documented, and the presence of the nitro group can enhance this activity. mdpi.com One derivative, compound 4k, exhibited potent activity against both Candida albicans and Aspergillus niger, with MIC values ranging from 8 to 16 μg/mL, which is comparable to the standard drug fluconazole. nih.gov
Benzimidazoles are widely used as anthelmintic drugs to treat infections caused by parasitic worms. nih.govresearchgate.net Their primary mechanism of antiparasitic action is the inhibition of tubulin polymerization. nih.gov Microtubules are essential cytoskeletal proteins involved in cell division, motility, and intracellular transport. researchgate.net Benzimidazole derivatives bind to the colchicine-binding site on the β-tubulin subunit, disrupting the assembly of microtubules. researchgate.net This disruption leads to the immobilization and death of the parasite. This mechanism has also been observed in protozoan parasites like Giardia lamblia and Entamoeba histolytica. nih.gov The investigation into the mechanism of parasite inhibition has shown an alteration of the tubulin-microtubule equilibrium in Leishmania infantum promastigotes when treated with certain benzimidazole compounds. nih.gov
Molecular Mechanisms in Anticancer Research
The benzimidazole scaffold is a key pharmacophore in the development of anticancer agents, with derivatives showing potential through various tumor inhibitory mechanisms. nih.govresearchgate.net The nitro group can provide a scaffold for drugs that exert selective cytotoxicity through enzymatic or hypoxia-induced activation. researchgate.net
A key strategy in cancer therapy is the targeting of enzymes that are vital for cancer cell proliferation and survival. Derivatives of 5-nitro-1H-benzimidazole have been shown to inhibit several of these key enzymes.
Topoisomerase Inhibition: Topoisomerases are enzymes that regulate the topology of DNA during replication and transcription. Certain 2-aryl-5(6)-nitro-1H-benzimidazole derivatives have been identified as potent inhibitors of Topoisomerase I. researchgate.net Similarly, other benzimidazole-5-carboxylic acid derivatives and their metal complexes have demonstrated inhibitory activity against Topoisomerase II, with a mechanism similar to etoposide and doxorubicin. nih.gov
DHFR Inhibition: As in bacteria, Dihydrofolate Reductase (DHFR) is also a validated target in cancer chemotherapy. mdpi.com Molecular docking studies have confirmed that the DHFR protein is a suitable target for the anticancer activity of N-substituted 6-nitro-1H-benzimidazole derivatives. nih.govrsc.org Some triazine-benzimidazole analogues have shown significant DHFR inhibitory activity with IC50 values in the micromolar to nanomolar range. mdpi.com
Other Enzyme Targets: Research has also pointed to other enzymatic targets. For example, compound 6 [2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole] has been found to induce poly (ADP-ribose) polymerase (PARP) inhibition as a potential mechanism of action. nih.gov
Table 2: Anticancer Activity and Enzyme Inhibition of Selected Benzimidazole Derivatives
This table displays the half-maximal inhibitory concentration (IC50) of various derivatives against specific cancer cell lines and their targeted enzymes.
| Compound | Cancer Cell Line | IC50 | Enzyme Target | Reference |
| Compound 6 * | A549 (Lung) | 28 nM | PARP | nih.gov |
| Compound 3 | - | 0.05 µM | PARP | nih.gov |
| Compound 5l | HeLa (Cervical) | 0.224 µM | Topoisomerase I | researchgate.net |
| Compound 5n | HeLa (Cervical) | 0.205 µM | Topoisomerase I | researchgate.net |
| Compound 4k | Multiple Lines | 1.84 - 10.28 µg/mL | DHFR | nih.gov |
| Compound 8 | - | - | Topoisomerase II | nih.gov |
*Compound 6: 2-(4-chloro-3-nitrophenyl)-5(6)-nitro-1H-benzimidazole
Beyond specific enzyme inhibition, the anticancer effects of these compounds are also mediated by direct interactions with other crucial cellular components like proteins and nucleic acids. The planar benzimidazole ring system is structurally similar to purine bases, facilitating intercalation or binding to DNA. nih.gov
Benzimidazoles can function as DNA minor groove binders. nih.gov The cytotoxic mechanism of reduced nitroimidazoles is believed to involve direct damage to DNA. nih.gov The reductive activation of the nitro group is a key step. This process, often occurring under hypoxic conditions found in tumors, can proceed via a four-electron reduction to form a hydroxylamine intermediate. nih.gov This highly reactive species can then covalently bind to macromolecules, including DNA and proteins, leading to cross-linking, strand breaks, and ultimately, cell death. nih.govnih.gov Studies on 5-nitroimidazoles have shown that their reductive activation leads to covalent binding to DNA, which is a primary mode of their antimicrobial and potentially their anticancer action. nih.govnih.gov
Anti-inflammatory Mechanisms
Derivatives of benzimidazole, including those related to 5-Nitro-1H-benzimidazole-6-carboxylic acid, have demonstrated significant anti-inflammatory properties through various mechanisms of action. A primary mechanism involves the inhibition of key enzymes in the inflammatory cascade. researchgate.net Research suggests that the anti-inflammatory effect of some benzimidazole-2-carboxylic acids in carrageenan-induced edema models is likely due to the inhibition of prostaglandin synthesis. researchgate.net Prostaglandins are crucial mediators of inflammation, and their synthesis is dependent on the cyclooxygenase (COX) enzymes.
Molecular docking studies have further elucidated the interaction of benzimidazole derivatives with inflammatory targets. These compounds have been shown to interact with COX enzymes, as well as other therapeutic targets associated with nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov Beyond COX inhibition, the anti-inflammatory activities of the benzimidazole scaffold are linked to the modulation of multiple targets, including transient receptor potential vanilloid-1 (TRPV-1) ion channels, cannabinoid receptors, bradykinin receptors, and 5-lipoxygenase activating protein (FLAP). nih.gov
Another significant anti-inflammatory mechanism is the suppression of pro-inflammatory cytokines. Certain indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been shown to effectively inhibit the lipopolysaccharide (LPS)-induced release of inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. nih.gov For instance, compound 13b from one study demonstrated potent inhibition of NO, IL-6, and TNF-α. nih.gov Similarly, other studies have found that specific 1,2-diphenylbenzimidazole derivatives can diminish the production of NO in vitro and exhibit significant in vivo anti-inflammatory activity. researchgate.net This multi-targeted approach, involving the inhibition of both enzymatic pathways and cytokine release, underscores the potential of benzimidazole derivatives as versatile anti-inflammatory agents. nih.govnih.gov
Table 1: Inhibition of Inflammatory Cytokines by Benzimidazole Derivative 13b
| Inflammatory Cytokine | IC₅₀ (μM) |
| Nitric Oxide (NO) | 10.992 |
| Interleukin-6 (IL-6) | 2.294 |
| Tumor Necrosis Factor-α (TNF-α) | 12.901 |
Data sourced from a study on indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. nih.gov
Antiviral Mechanisms (e.g., Neuraminidase Inhibition)
The benzimidazole scaffold is a key component in the development of various antiviral agents. nih.govresearchgate.net Derivatives have shown activity against a broad spectrum of RNA and DNA viruses, including Coxsackievirus B5 (CVB-5), Respiratory Syncytial Virus (RSV), and rotavirus. researchgate.netnih.gov For example, a novel series of 5-nitro-1H-benzimidazole derivatives substituted at the 1-position demonstrated promising antiviral activity against the rotavirus Wa strain. researchgate.net
One of the well-characterized antiviral mechanisms for influenza viruses is the inhibition of neuraminidase (NA). researchgate.net Neuraminidase is a crucial enzyme located on the surface of the influenza virus that facilitates the release of newly formed virus particles from infected host cells. nih.govresearchgate.net It achieves this by cleaving terminal sialic acid residues from cellular receptors. nih.gov Neuraminidase inhibitors function by blocking the active site of this enzyme, which prevents the progeny virions from detaching from the cell surface, thereby halting the spread of the infection. researchgate.netnih.gov While many benzimidazole derivatives have shown broad antiviral activity, specific research into this compound as a direct neuraminidase inhibitor is an ongoing area of investigation. The general principle of NA inhibition by various compounds, however, provides a potential mechanistic pathway for related benzimidazole structures. nih.gov
Other antiviral mechanisms have also been identified for benzimidazole derivatives. For instance, certain compounds have shown potent activity against RSV by interfering with the F protein-mediated fusion of the virus with the host cell. researchgate.net This diversity in mechanisms highlights the versatility of the benzimidazole core in designing novel antiviral therapeutics. nih.gov
Antioxidant Action: Radical Scavenging and Chelating Activity
Benzimidazole derivatives, including the 5-nitro substituted class, are recognized for their antioxidant properties, which are crucial for combating oxidative stress. researchgate.netcumhuriyet.edu.tr Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. cumhuriyet.edu.tr Antioxidants mitigate this damage by neutralizing free radicals. cumhuriyet.edu.tr
The antioxidant capacity of these compounds has been evaluated through various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method is a common technique used to assess this activity. researchgate.net A study on 2-substituted-5-nitro benzimidazole derivatives demonstrated good antioxidant activity, with some compounds showing lower IC₅₀ values (indicating higher potency) than the standard antioxidant butylated hydroxytoluene (BHT). researchgate.net This radical scavenging activity is a direct measure of the compound's ability to donate a hydrogen atom or an electron to a free radical, thus stabilizing it.
In addition to radical scavenging, benzimidazole derivatives have shown efficacy in other antioxidant assays, such as the potassium ferricyanide reducing power (PFRAP) assay and the inhibition of lipid peroxidation. researchgate.netnih.gov Lipid peroxidation is a destructive chain reaction that damages cell membranes, and its inhibition is a key indicator of antioxidant potential. nih.gov For instance, certain benzimidazole derivatives have been found to cause significant inhibition of lipid peroxidation levels. nih.gov The presence of specific substituents, such as free hydroxyl groups on the benzimidazole scaffold, has been shown to significantly enhance antioxidant activity, including free radical trapping and iron ion reducing power. mdpi.com
Table 2: Antioxidant Activity of 2-Substituted-5-Nitro Benzimidazole Derivatives (DPPH Scavenging)
| Compound | IC₅₀ (µg/ml) |
| 3a (p-chloro substituted) | 3.17 |
| 3b (p-bromo substituted) | 4.31 |
| 3c (p-fluoro substituted) | 7.59 |
| Standard (BHT) | 18.42 |
Data shows that compounds 3a, 3b, and 3c exhibited more potent antioxidant activity than the standard BHT. researchgate.net
Receptor Binding and Modulation
Benzimidazole derivatives have been extensively studied as antagonists of the Angiotensin II (AII) receptor, particularly the AT₁ subtype, which is a key target for the development of antihypertensive agents. nih.gov Blockade of the AT₁ receptor prevents the vasoconstrictive and salt-retaining effects of Angiotensin II.
Structure-activity relationship (SAR) studies have revealed the importance of specific chemical features for potent antagonism. For instance, research on benzimidazole-7-carboxylic acid derivatives has highlighted the critical role of the 7-carboxyl group in conferring potent and functionally non-competitive (insurmountable) antagonism against the AT₁ receptor. nih.gov This suggests that the acidic moiety at this position is crucial for binding and inhibitory activity. Similarly, a series of 5-(alkyl and aryl)carboxamido benzimidazole derivatives were evaluated for their AT₁ receptor antagonism, with results indicating that the pharmacological activity was inversely related to the size of the substituents at the 5-position. nih.gov Compounds with smaller alkyl groups demonstrated more potent activity. nih.gov These findings underscore the therapeutic potential of benzimidazole carboxylic acids and their derivatives in modulating the renin-angiotensin system.
Beyond the Angiotensin II receptor, the versatile benzimidazole scaffold has been shown to interact with a variety of other receptors, indicating a broad pharmacological profile.
Histamine H₄ Receptor: Benzimidazoles represent a major structural class of ligands for the histamine H₄ (H₄R) receptor. researchgate.net This receptor is primarily expressed on cells of hematopoietic origin and is a promising target for treating inflammatory and autoimmune disorders. researchgate.netnih.gov Potent and selective H₄R antagonists, such as JNJ 7777120, have been developed from other scaffolds and are widely used as pharmacological tools to explore the receptor's role in conditions like peritonitis and allergic diseases. frontiersin.org The development of benzimidazole-based H₄R ligands is an active area of research.
Neuropeptide Y Y₁ Receptor: While specific studies on this compound are limited, the broader field has seen the development of antagonists for the Neuropeptide Y (NPY) Y₁ receptor, which is involved in various physiological processes. Argininamide-type ligands have been characterized as NPY Y₁ and Y₂ receptor antagonists, providing a framework for designing new molecular tools for these receptors. uni-regensburg.de
Progesterone Receptor: Certain benzimidazole derivatives, specifically 6-aryl benzimidazolones, have been identified as progesterone receptor (PR) antagonists. nih.govnih.gov The potency and binding affinity of these compounds can be significantly improved through structural modifications, such as converting the carbonyl moiety to a thio-carbonyl, leading to benzoimidazolethiones with enhanced activity. nih.gov The antagonist activity is also influenced by the nature of the lipophilic group at position-1 and the aryl group at position-6. nih.gov
Androgen Receptor: Benzimidazole derivatives have emerged as novel antagonists for the androgen receptor (AR). researchgate.netnih.gov For example, 5,6-dichloro-benzimidazole derivatives have been shown to be potent and selective AR antagonists. nih.gov The introduction of a trifluoromethyl group at the 2-position of the benzimidazole ring was found to greatly enhance antagonist activity in the prostate. nih.gov This area of research presents a new avenue for investigating treatments for androgen-dependent conditions. researchgate.net
Advanced Applications of 5 Nitro 1h Benzimidazole 6 Carboxylic Acid in Chemical Science
Catalysis and Organic Transformations
While specific catalytic applications of 5-Nitro-1H-benzimidazole-6-carboxylic acid are not detailed in existing literature, the benzimidazole (B57391) scaffold is a known component in catalysts for various organic transformations. Benzimidazole derivatives are often used as ligands in metal complexes that catalyze reactions such as oxidation, reduction, and carbon-carbon bond formation. researchgate.netresearchgate.net For example, benzimidazole derivatives can be synthesized from o-phenylenediamines and carboxylic acids, and their metal complexes show significant catalytic effects. researchgate.netorientjchem.org The presence of the carboxylic acid and nitro groups on the benzimidazole ring could modulate the electronic properties of such catalysts, potentially enhancing their activity or selectivity, though specific research on this compound is needed.
Material Science Applications
The unique combination of functional groups in this compound suggests its potential utility in various areas of material science.
Applications in Energetic Materials and DyesNitro-containing aromatic compounds are a cornerstone of energetic materials. Theoretical studies on benzimidazole derivatives indicate that the introduction of nitro groups increases the chemical stability and explosive properties of these compounds.nih.govmdpi.comWhile these studies provide a framework, the specific energetic properties of this compound have not been experimentally reported.
In the field of dyes, benzimidazole derivatives with both electron-donating and electron-withdrawing groups can act as push-pull chromophores, which are essential for dye-sensitized solar cells (DSSCs). A study on ferrocenyl benzimidazoles with carboxylic and nitro anchors demonstrated their potential as photosensitizers. researchgate.net The compound with the carboxylic anchor showed superior performance due to better anchorage to the TiO2 surface, suggesting that a molecule like this compound could be a candidate for similar applications. researchgate.net
Coordination Chemistry and Supramolecular Structures
The benzimidazole-carboxylic acid moiety is an excellent ligand for the construction of coordination polymers and supramolecular assemblies. The nitrogen atoms of the imidazole (B134444) ring and the oxygen atoms of the carboxylate group can coordinate to metal ions in various modes (monodentate, bidentate, bridging), leading to diverse structural architectures.
Research on related 1H-benzimidazole-5-carboxylic acid has shown its ability to form high-dimensional coordination compounds. nih.gov For instance, it can coordinate with silver(I) ions to create a three-dimensional supramolecular network stabilized by hydrogen bonds and Ag···O interactions. nih.gov Zinc coordination compounds with various benzimidazole derivatives have also been synthesized and structurally characterized, demonstrating the versatility of this ligand system. mdpi.com The presence of a nitro group in this compound would further influence the electronic landscape and could introduce additional intermolecular interactions (e.g., nitro-aromatic interactions), potentially leading to novel supramolecular structures with interesting properties.
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Routes with Improved Sustainability
Traditional synthetic methods for benzimidazoles often involve the condensation of o-phenylenediamines with carboxylic acids or their derivatives under harsh conditions, such as high temperatures and the use of strong acids. tandfonline.comnih.govrsc.org A primary future objective is to develop more sustainable and efficient synthetic protocols for 5-Nitro-1H-benzimidazole-6-carboxylic acid. Research in this area should focus on green chemistry principles to reduce environmental impact and improve safety.
Key areas for investigation include:
Microwave-Assisted Synthesis: This technique has been shown to dramatically reduce reaction times (from hours to minutes) and improve yields for other 5-nitro-1H-benzimidazole derivatives. tandfonline.comresearchgate.netresearchgate.net Applying microwave irradiation to the condensation of 4-nitro-1,2-phenylenediamine with a suitable C1 synthon could offer a rapid and energy-efficient route. tandfonline.comnih.govsemanticscholar.org
Solvent-Free Reactions: Solid-state reactions, potentially catalyzed by agents like zinc acetate (B1210297), represent a green alternative that eliminates the need for hazardous solvents. acs.org This approach, which can yield highly pure products directly through methods like train sublimation, is a significant avenue for exploration. acs.org
Nano-Catalysis: The use of nanocatalysts, such as zinc oxide nanoparticles (ZnO-NPs), has proven effective in the eco-friendly synthesis of other benzimidazoles. nih.gov Investigating the catalytic activity of ZnO-NPs for the synthesis of the target compound could lead to higher yields, shorter reaction times, and a recyclable catalytic system. nih.gov
Microdroplet Synthesis: Recent advancements have demonstrated the accelerated synthesis of benzimidazoles in microdroplets under ambient, metal-free conditions. nih.gov This method leverages the unique environment at the air-water interface to protonate the carboxylic acid, facilitating a rapid reaction that could be adapted for this specific compound. nih.gov
Table 1: Comparison of Synthetic Methodologies for Future Exploration
| Methodology | Traditional Approach | Proposed Sustainable Alternative | Potential Advantages |
|---|---|---|---|
| Energy Input | Prolonged conventional heating (hours) tandfonline.com | Microwave irradiation (minutes) tandfonline.comresearchgate.net | Reduced energy consumption, faster reactions |
| Solvents | High-boiling, often toxic solvents acs.org | Solvent-free or green solvents (e.g., water) acs.orgnih.gov | Minimized waste, reduced environmental impact |
| Catalysis | Strong acids (e.g., HCl) tandfonline.com | Recyclable nanocatalysts (e.g., ZnO-NPs) nih.gov | Catalyst reusability, milder reaction conditions |
| Purification | Often requires chromatography acs.org | Direct isolation via sublimation acs.org | Simplified workup, reduced solvent use |
Comprehensive Mechanistic Studies of Biological Interactions
While many benzimidazole (B57391) derivatives exhibit a range of biological activities, the precise mechanisms of action are often not fully understood. scholarsresearchlibrary.comnih.gov For this compound, the presence of the nitro group is of particular interest, as nitroaromatic compounds often function as bioreductive prodrugs. researchgate.netresearchgate.net
Future research should prioritize:
Bioreductive Activation Pathways: In-depth studies are needed to elucidate how the nitro group is metabolized within biological systems. This involves identifying the specific nitroreductase enzymes (Type I and Type II) responsible for its reduction. researchgate.net Understanding this process is crucial, as the reduction can generate reactive intermediates, including nitro radical anions and reactive oxygen species (ROS), which are often responsible for the compound's cytotoxic effects. researchgate.net
Target Identification and Interaction: Once activated, the resulting metabolites interact with cellular macromolecules. It is essential to identify these specific biological targets. For related compounds, targets such as dihydrofolate reductase have been predicted. nih.gov A combination of proteomics, molecular biology techniques, and computational docking could reveal the binding partners and interaction modes for this specific molecule.
Role of the Carboxylic Acid Group: The influence of the 6-carboxylic acid moiety on biological activity is an unexplored area. Mechanistic studies should investigate whether this group primarily affects pharmacokinetic properties like solubility and cell permeability or if it plays a direct role in target binding through hydrogen bonding or ionic interactions.
Exploration of New Chemical Reactivities and Derivatization Possibilities
The trifunctional nature of this compound (containing imidazole (B134444), nitro, and carboxylic acid groups) offers substantial opportunities for chemical derivatization to create libraries of novel compounds for screening.
Key avenues for derivatization include:
Carboxylic Acid Modification: The carboxyl group is a prime target for creating esters, amides, and hydrazides. researchgate.netnih.gov These modifications can significantly alter the compound's lipophilicity, solubility, and ability to interact with biological targets. nih.gov
N-1 Imidazole Substitution: The nitrogen at the 1-position of the benzimidazole ring can be alkylated or arylated using substituted halides in the presence of a base. nih.govrsc.org Structure-activity relationship studies on other benzimidazoles suggest that the N-1 position is critical for modulating pharmacological effects. rsc.org
Nitro Group Reduction and Functionalization: The nitro group can be chemically reduced to an amino group. This amino functionality can then serve as a handle for a wide array of subsequent reactions, including acylation, sulfonylation, and diazotization, to introduce diverse substituents and explore new chemical space.
Table 2: Potential Derivatization Strategies
| Functional Group | Position | Reaction Type | Potential Reagents | Resulting Derivative |
|---|---|---|---|---|
| Carboxylic Acid | C-6 | Esterification | Alcohols, Acid Catalyst | Esters |
| Carboxylic Acid | C-6 | Amidation | Amines, Coupling Agents (e.g., EDC) nih.gov | Amides |
| Imidazole NH | N-1 | Alkylation/Arylation | Alkyl/Aryl Halides, Base (e.g., K₂CO₃) nih.gov | N-Substituted Derivatives |
| Nitro Group | C-5 | Reduction | Reducing Agents (e.g., SnCl₂/HCl) | Amino Derivatives |
| Amino Group (post-reduction) | C-5 | Acylation | Acyl Chlorides, Anhydrides | Amide Derivatives |
Advanced Computational Modeling for Structure-Property Relationships
Computational chemistry provides powerful tools to predict the properties of molecules and guide synthetic efforts, saving significant time and resources. For this compound and its potential derivatives, advanced computational modeling is a critical area for future research.
Specific approaches should include:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies can establish a mathematical relationship between the structural features of a series of derivatives and their biological activity (e.g., antimicrobial or anticancer). biointerfaceresearch.comresearchgate.netnih.gov This can help identify key molecular descriptors (physicochemical, steric, electronic) that govern activity and predict the potency of novel, unsynthesized compounds. researchgate.netej-chem.org
Density Functional Theory (DFT) Calculations: DFT can be used to investigate the electronic structure, frontier molecular orbitals (HOMO-LUMO), and reactivity indices of the molecule. researchgate.netresearchgate.net Such calculations are vital for understanding the molecule's propensity for nitroreduction, its stability, and its vibrational spectra. researchgate.netresearchgate.net
Molecular Docking: In silico molecular docking simulations can predict the preferred binding orientation of the compound and its derivatives within the active site of a biological target. nih.govbiointerfaceresearch.com This helps to rationalize observed biological activities and provides a structural basis for designing new derivatives with improved binding affinity.
Potential in Emerging Fields of Chemical and Material Science
Beyond its potential pharmacological applications, the unique electronic structure of this compound makes it an intriguing candidate for applications in material science. Benzimidazole derivatives are known for their utility in organic electronics due to their rigid planar structures, thermal stability, and electron-transporting capabilities. acs.orgalfa-chemistry.com
Unexplored avenues in this domain include:
Organic Electronics: The benzimidazole core is an electron-deficient heterocyclic group, which facilitates electron transport. alfa-chemistry.com The addition of a strong electron-withdrawing nitro group could further enhance these properties. This makes the compound a candidate for use as an n-type semiconductor or an electron-transporting material in devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). acs.orgalfa-chemistry.com
Fluorescent Materials and Chemosensors: Benzimidazole systems often exhibit strong fluorescence. alfa-chemistry.com Research into the photophysical properties of this compound and its derivatives could lead to the development of new fluorescent probes or chemosensors, where binding to a specific analyte modulates the fluorescent signal. researchgate.net
Bipolar Semiconductor Materials: By chemically linking this electron-transporting moiety to a known hole-transporting group, it may be possible to create novel ambipolar semiconductor materials for use in applications like organic field-effect transistors (OFETs). alfa-chemistry.com
Q & A
Q. What are the recommended synthetic routes and purification methods for 5-Nitro-1H-benzimidazole-6-carboxylic acid?
- Methodological Answer : A common approach involves coupling nitro-substituted precursors with carboxylic acid derivatives. For example, analogous nitro-heterocycles are synthesized by reacting aminobenzimidazole intermediates with nitro-substituted acids in anhydrous DMF under mild stirring conditions (e.g., 2–3 mmol scale, room temperature) . Post-synthesis, purification via column chromatography using ethyl acetate/hexane gradients (e.g., 20–50% ethyl acetate) is effective for isolating polar nitro-carboxylic acid derivatives, as demonstrated in similar benzotriazole-carboxylic acid syntheses .
Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?
- Methodological Answer :
- NMR : The nitro group’s electron-withdrawing effect deshields adjacent protons, leading to distinct downfield shifts (e.g., H-4 and H-7 in benzimidazole cores at δ 8.2–8.5 ppm in DMSO-d₆) .
- IR : Strong absorption bands near 1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) confirm functional groups .
- MS : High-resolution ESI-MS typically shows [M-H]⁻ peaks, with molecular ion clusters matching calculated exact masses (e.g., C₈H₅N₃O₄: theoretical 207.02 m/z) .
Q. Which computational methods are suitable for studying the electronic structure of this compound?
- Methodological Answer : Hybrid density functional theory (DFT) methods, such as B3LYP (Becke’s three-parameter exchange functional combined with Lee-Yang-Parr correlation), provide accurate electronic structure predictions. Basis sets like 6-31G(d,p) are recommended for geometry optimization and frontier orbital analysis (HOMO-LUMO gaps). Include exact-exchange terms to improve thermochemical accuracy, as validated in nitro-aromatic systems .
Advanced Research Questions
Q. How can researchers resolve contradictions between experimental spectroscopic data and computational predictions?
- Methodological Answer : Discrepancies in NMR chemical shifts or vibrational frequencies often arise from solvent effects or incomplete basis sets. To address this:
- Perform implicit solvent modeling (e.g., PCM for DMSO) during DFT calculations .
- Compare experimental IR spectra with scaled harmonic frequencies (scaling factor ~0.96) to account for anharmonicity .
- Cross-validate using solid-state data (e.g., X-ray crystallography) to isolate environmental influences .
Q. What mechanistic insights govern the regioselective nitration of benzimidazole-carboxylic acid derivatives?
- Methodological Answer : Nitration typically occurs at electron-rich positions. For benzimidazoles, the nitro group favors the 5-position due to:
- Electronic effects : Carboxylic acid at C-6 withdraws electron density, directing nitration to C-5.
- Steric factors : Substituent bulkiness at adjacent positions (e.g., C-2) further influences regioselectivity.
Mechanistic studies should employ kinetic isotopic labeling (e.g., D/H exchange) and monitor intermediates via LC-MS .
Q. How does the nitro group influence the compound’s stability under varying pH and thermal conditions?
- Methodological Answer :
- pH Stability : The nitro group enhances acidity at adjacent positions. Perform accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hrs) with HPLC monitoring.
- Thermal Stability : Use DSC/TGA to identify decomposition thresholds (e.g., exothermic peaks >200°C). Compare with non-nitrated analogs to isolate nitro-specific effects .
Q. What strategies optimize crystallographic refinement for this compound derivatives?
- Methodological Answer :
- Use SHELX software for small-molecule refinement:
- SHELXL : Refine hydrogen positions using riding models.
- SHELXD : Resolve phase problems via dual-space methods for nitro-group disorder.
- For high-resolution data, apply TWIN/BASF commands to handle potential twinning .
Q. How do substituents (nitro vs. carboxyl) affect intermolecular interactions in supramolecular assemblies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
